5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
CAS No.: 2137567-26-9
Cat. No.: VC5583938
Molecular Formula: C6H10N2O2
Molecular Weight: 142.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137567-26-9 |
|---|---|
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.158 |
| IUPAC Name | 5-oxa-2,7-diazaspiro[3.5]nonan-6-one |
| Standard InChI | InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9) |
| Standard InChI Key | BIDDAHMNEKGQJD-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)OC12CNC2 |
Introduction
Structural Characteristics
The compound’s core structure consists of a spiro[3.5]nonane backbone, featuring a five-membered oxazolidinone ring fused to a three-membered aziridine ring via a shared spiro carbon (Figure 1). Key structural attributes include:
Molecular Formula: C₆H₁₀N₂O₂
Molecular Weight: 142.16 g/mol
SMILES Notation: C1CNC(=O)OC12CNC2
InChI Key: BIDDAHMNEKGQJD-UHFFFAOYSA-N
The spiro architecture imposes conformational rigidity, making it a valuable scaffold for drug design. Computational studies predict a collision cross section (CCS) of 129.6 Ų for the [M+H]+ adduct, which aids in mass spectrometric identification .
Physicochemical Properties
Experimental and predicted data highlight the compound’s stability and reactivity:
| Property | Value | Source |
|---|---|---|
| Predicted CCS ([M+H]+) | 129.6 Ų | |
| Solubility | Soluble in polar organic solvents | |
| Storage Conditions | Room temperature, dry environment |
The compound’s low rotatable bond count (0) and hydrogen bonding capacity (2 donors, 3 acceptors) influence its pharmacokinetic profile .
Biological Activity and Applications
Although direct biological studies are sparse, structural analogs exhibit notable activity:
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KRAS G12C Inhibition: Derivatives such as 2-benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-7-one demonstrate covalent binding to the KRAS G12C mutant, a therapeutic target in oncology .
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Antitumor Effects: Subcutaneous administration of related spiro compounds in xenograft models showed dose-dependent tumor growth inhibition.
These findings position 5-oxa-2,7-diazaspiro[3.5]nonan-6-one as a promising scaffold for developing kinase inhibitors and covalent therapeutics.
Industrial and Research Applications
The compound’s versatility extends across multiple domains:
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Medicinal Chemistry: As a rigid scaffold for designing protease inhibitors and GPCR modulators .
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Materials Science: Potential use in synthesizing spirocyclic polymers with tailored thermal properties .
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Chemical Biology: Probe development for studying enzyme mechanisms .
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.08151 | 129.6 |
| [M+Na]+ | 165.06345 | 135.1 |
| [M+NH4]+ | 160.10805 | 134.3 |
| Hazard Type | GHS Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | 2 | Wear nitrile gloves |
| Eye Irritation | 2A | Use safety goggles |
| Respiratory | 3 | Use fume hoods or respirators |
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